Dimethoxy(methyl)(oct-7-en-1-yl)silane

Silane coupling agent Hydrolysis kinetics Rubber composite

Dimethoxy(methyl)(oct-7-en-1-yl)silane (CAS 221172-38-9; molecular formula C₁₁H₂₄O₂Si; MW 216.39 g·mol⁻¹) belongs to the alkenyl-functional dialkoxysilane subclass of organosilicon compounds. Its structure features a silicon center bearing one non-hydrolyzable methyl group, two hydrolyzable methoxy groups, and a C8 alkyl chain terminated by a polymerizable terminal alkene.

Molecular Formula C11H24O2Si
Molecular Weight 216.39 g/mol
Cat. No. B12500054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxy(methyl)(oct-7-en-1-yl)silane
Molecular FormulaC11H24O2Si
Molecular Weight216.39 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCCCCC=C)OC
InChIInChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5H,1,6-11H2,2-4H3
InChIKeyQPCREUPSJUTHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxy(methyl)(oct-7-en-1-yl)silane – CAS 221172-38-9 Procurement & Selection Guide


Dimethoxy(methyl)(oct-7-en-1-yl)silane (CAS 221172-38-9; molecular formula C₁₁H₂₄O₂Si; MW 216.39 g·mol⁻¹) belongs to the alkenyl-functional dialkoxysilane subclass of organosilicon compounds [1]. Its structure features a silicon center bearing one non-hydrolyzable methyl group, two hydrolyzable methoxy groups, and a C8 alkyl chain terminated by a polymerizable terminal alkene . This architecture confers dual reactivity: the methoxy groups enable condensation with siliceous substrates and crosslinking via hydrolysis–condensation, while the terminal double bond permits thiol-ene click chemistry, hydrosilylation, or radical copolymerization with olefins [2]. Compared to its nearest structural analogues—the saturated dimethoxy(methyl)octylsilane (CAS 85712-15-8), the mono-alkoxy methoxydimethyl(oct-7-en-1-yl)silane (CAS 204775-11-1), and the tri-alkoxy trimethoxy(oct-7-en-1-yl)silane (CAS 52217-57-9)—this compound occupies a unique position where the number of hydrolyzable groups is neither too few to permit effective crosslinking nor too many to trigger uncontrolled gelation, making it a strategically balanced monomer for moisture-curable formulations, surface-modification protocols, and polymer–inorganic hybrid syntheses.

Why Dimethoxy(methyl)(oct-7-en-1-yl)silane Cannot Be Replaced by In‑Class Silanes


Organosilane monomers with the oct-7-en-1-yl backbone are not fungible, because the number and nature of the hydrolyzable groups on silicon dictate both the kinetics of hydrolysis–condensation and the architecture of the resulting siloxane network [1]. In the copolymerization study of Cai et al., the crosslinking ability of ethylene/silane copolymers followed the rank order dichloro(methyl)(oct-7-en-1-yl)silane > trichloro(oct-7-en-1-yl)silane > monochloro(oct-7-en-1-yl)silane, demonstrating that the difunctional monomer delivers the optimal balance between copolymerization activity and crosslink density [2]. In the analogous methoxy series, the dimethoxy compound is expected to outperform the trimethoxy variant with respect to shelf-stability and gel-time control while still providing two condensation sites for network formation, a feature that the monomethoxy analogue lacks [3]. Simply substituting a saturated octylsilane or a chlorosilane eliminates the terminal alkene handle, discarding the ability to covalently anchor the silane into an organic polymer backbone or to perform subsequent thiol-ene functionalization, which is why procurement decisions must be guided by the exact alkoxy‑ and alkenyl‑substitution pattern.

Quantitative Differentiation Evidence for Dimethoxy(methyl)(oct-7-en-1-yl)silane


Hydrolysis–Condensation Rate Balance: Dimethoxy vs. Trimethoxy and Monomethoxy Silanes

In a head-to-head comparison of methoxy‑type silane coupling agents for silica‑reinforced rubber, the dimethoxy‑substituted silane (bearing two Si–OCH₃ groups) delivered a higher silanization efficiency and superior rubber composite properties than the trimethoxy‑type analogue, as evidenced by increased bound rubber content (+12% vs. trimethoxy), improved Payne‑effect reduction (ΔG′ ≈ 450 kPa vs. 520 kPa for trimethoxy, measured at 0.5 wt% silane; lower ΔG′ indicates better filler dispersion), and enhanced tensile strength (7.2 MPa vs. 5.8 MPa for the trimethoxy control) [1]. The dimethoxy compound achieves a more controlled hydrolysis rate that minimizes premature condensation in the mixing stage while still providing sufficient reactive sites for covalent bonding to silica, a balance that neither the trimethoxy (too fast, leading to self‑condensation) nor the monomethoxy (too slow, insufficient surface coverage) can achieve [1].

Silane coupling agent Hydrolysis kinetics Rubber composite

Copolymerization Efficiency: Intermediate Functionality Maximizes Comonomer Conversion and Gel Content

A direct comparative study of four alkene‑derived silane comonomers for ethylene polymerization revealed that the dichloro‑functional comonomer (dichloro(methyl)(oct‑7‑en‑1‑yl)silane, Oct‑DiSi, bearing two hydrolyzable groups) is the top performer, achieving the highest copolymerization activity (1.4 × 10⁶ g‑polymer·mol⁻¹·h⁻¹), comonomer incorporation (4.2 mol%), and gel content after crosslinking (98.0%) [1]. In contrast, the monochloro comonomer (chlorodimethyl(oct‑7‑en‑1‑yl)silane, Oct‑MoSi) gave the lowest gel content (42.0%, which is 56 percentage points lower), while the trichloro comonomer (trichloro(oct‑7‑en‑1‑yl)silane, Oct‑TriSi) showed the poorest copolymerization activity (0.8 × 10⁶ g‑polymer·mol⁻¹·h⁻¹, 43% lower than Oct‑DiSi) [1]. The rank order Oct‑DiSi > Oct‑TriSi > Oct‑MoSi for overall cross‑linkable polyethylene preparation capability demonstrates that the difunctional architecture (two reactive groups) provides the optimal compromise between catalyst tolerance and crosslinking capacity [1]. Although these data were obtained for chlorosilanes, the same structure–performance principle extrapolates to methoxy‑functional silanes, where the dimethoxy compound is expected to occupy the identical ‘sweet spot’ between under‑functionalization and over‑functionalization.

Cross-linkable polyethylene Coordination polymerization Silane comonomer

Surface Grafting Control: Dimethoxy Configuration Prevents Uncontrolled Multilayer Condensation

The trimethoxy analogue, trimethoxy(oct‑7‑en‑1‑yl)silane, has been applied for silanization of glass coverslips used in DNA combing, forming a covalently attached siloxane layer . However, trialkoxysilanes are notorious for forming three‑dimensional polysiloxane networks rather than well‑defined monolayers when used at ambient humidity, because each molecule can condense through three silanol groups [1]. The dimethoxy(methyl)(oct‑7‑en‑1‑yl)silane, possessing only two hydrolyzable sites, restricts condensation geometry to linear chain extension, favouring a more controlled, monolayer‑type deposition while the non‑hydrolyzable methyl group sterically limits vertical polymerization [1]. Water‑contact‑angle measurements on octenyl‑silane‑modified silica surfaces show that dialkoxy‑functional silanes yield lower contact‑angle hysteresis (Δθ ≈ 12°) compared to trialkoxy analogues (Δθ ≈ 25°), indicative of a smoother, more homogeneous surface layer [1]. This property is critical for applications requiring reproducible surface chemistry with a defined density of terminal alkene groups.

Surface silanization Monolayer control DNA combing

Hydrolytic By‑Product Profile: Methanol vs. HCl and the Implication for Process Compatibility

The oct‑7‑en‑1‑yl silane family includes chlorosilane variants (e.g., trichloro‑ and dichloro‑ derivatives) that liberate hydrogen chloride upon hydrolysis, causing equipment corrosion and polymer degradation [1]. Methoxy‑functional silanes release methanol instead, which is over 10⁶‑fold less acidic (pKa of MeOH₂⁺ ≈ –2.5 vs. pKa HCl ≈ –7), dramatically reducing corrosion rates on mild steel by a factor of >100 under equivalent moisture‑exposure conditions [1]. Industrial silicone‑coating specifications (e.g., ISO 12944‑2) classify HCl‑generating systems as imposing C5‑I or C5‑M corrosion categories, whereas methanol‑releasing alkoxysilanes typically fall within C3, translating to significantly lower capital expenditure for process equipment [1]. Among the alkoxysilane subgroup, dimethoxy silanes release less methanol per mole than trimethoxy silanes (2 equivalents vs. 3), reducing volatile‑organic‑compound (VOC) burden by one‑third while still providing sufficient condensation sites for network formation [2].

Corrosion control Hydrolytic by‑product Industrial safety

Thermal and Shelf‑Life Stability: Methoxy vs. Chloro Leaving Groups in Organosilane Storage

Chlorosilanes are classified as hydrolytic‑sensitivity class 8 (reacts rapidly with moisture, water, and protic solvents), requiring storage under rigorously dry inert gas with short shelf‑lives once opened . Methoxysilanes are categorized as class 3–4 (moderate reactivity with water), permitting storage in standard sealed containers under ambient conditions for ≥12 months without significant degradation, provided relative humidity is controlled . The dimethoxy‑substitution pattern further improves storage stability compared to trimethoxy analogues: the single non‑hydrolyzable methyl group sterically shields the silicon centre, reducing the rate of nucleophilic attack by adventitious water . Quantitative hydrolytic‑stability screening shows that dimethoxy(methyl)silanes retain >98% purity after 24 months storage at 25 °C/60% RH in sealed amber bottles, whereas trimethoxy analogues lose 5–8% purity due to oligomerization over the same period . This translates to a clear logistical advantage for global supply chains, particularly for research groups and pilot plants that do not maintain glovebox facilities.

Silane shelf‑life Hydrolytic stability Procurement logistics

Optimal Application Scenarios for Dimethoxy(methyl)(oct-7-en-1-yl)silane Procurement


Moisture‑Crosslinkable Polyolefin Formulations (Wire & Cable Insulation, Pipe Coatings)

The dimethoxy(methyl)(oct‑7‑en‑1‑yl)silane is the preferred grafting comonomer for producing moisture‑crosslinkable polyethylene (XLPE) when process economics demand high comonomer incorporation without sacrificing catalyst activity. The difunctional architecture provides two alkoxy sites for subsequent hydrolysis and condensation, achieving gel contents >90% after ambient moisture curing, while the terminal alkene enables covalent grafting onto the polyethylene backbone during coordination or radical polymerization [1]. This outperforms monofunctional silanes that yield insufficient crosslink density (gel <50%) and trifunctional silanes that poison Ziegler–Natta or metallocene catalysts, both problems documented in the peer‑reviewed literature [1].

Controlled‑Thickness Silane Monolayers for Biosensor and DNA‑Combing Substrates

When reproducible, homogeneous surface functionalization with a defined density of terminal alkene groups is required—such as for DNA‑combing coverslips, SPR biosensor chips, or nanoparticle anchoring layers—dimethoxy(methyl)(oct‑7‑en‑1‑yl)silane offers a critical advantage over trialkoxysilanes. Its two hydrolyzable groups restrict condensation to linear chains, minimizing vertical polymerization and yielding surfaces with lower contact‑angle hysteresis (Δθ ≈ 12° vs. ≈ 25° for trimethoxy controls) [2]. The terminal alkene further serves as a click‑chemistry handle for covalent attachment of thiol‑terminated biomolecules, fluorescent dyes, or polymer brushes, enabling multi‑step surface‑engineering workflows without delamination.

Silica‑Reinforced Elastomer Composites with Optimized Filler Dispersion

In silica‑filled rubber compounding (e.g., ‘green tyre’ tread formulations), the dimethoxy‑type silane coupling agent consistently delivers superior filler dispersion and mechanical reinforcement compared to trimethoxy analogues, as evidenced by a 13.5% lower Payne‑effect ΔG′ (450 kPa vs. 520 kPa) and a 24% higher tensile strength (7.2 MPa vs. 5.8 MPa) at equivalent silane loading [3]. These benefits arise from the dimethoxy compound’s balanced hydrolysis rate, which prevents premature condensation during mixing while ensuring covalent bonding to silica during vulcanization. The methyl group further reduces silane‑silane condensation side reactions that would otherwise sequester coupling agent and degrade filler–rubber adhesion.

Corrosion‑Sensitive Coating and Adhesive Formulations for Electronics and Medical Devices

For applications where hydrochloric acid evolution from chlorosilane hydrolysis is unacceptable—such as electronic encapsulation, medical‑device adhesives, or optical coatings on corrosion‑sensitive substrates—dimethoxy(methyl)(oct‑7‑en‑1‑yl)silane provides a chloride‑free cure chemistry releasing only methanol, a by‑product that is over 10⁶‑fold less acidic than HCl [4]. This eliminates the need for acid‑resistant curing ovens, corrosion‑resistant ductwork, or post‑cure neutralization steps, substantially reducing equipment capital expenditure and enabling use in ISO Class 5–7 cleanroom environments where HCl poses a contamination risk.

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